molecular formula C23H29N3O5S B2979787 N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898368-60-0

N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2979787
CAS No.: 898368-60-0
M. Wt: 459.56
InChI Key: BFXWORFPSBIKRG-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Molecular Characterization and Synthesis

  • The synthesis and characterization of similar compounds have been a focus in the development of intermediates for pharmaceutical applications. For instance, the study on X-ray powder diffraction data provides essential structural information for compounds used in anticoagulant synthesis (Qing Wang et al., 2017). This research underscores the importance of precise molecular characterization in drug development processes.

  • Another research avenue involves novel synthetic approaches to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing innovative methodologies for producing complex molecules. The work by V. Mamedov et al. (2016) introduces a one-pot synthetic approach, highlighting the potential for efficient production of chemical entities with therapeutic relevance (V. Mamedov et al., 2016).

Therapeutic Potential Exploration

  • Research into 5-HT1A receptor-biased agonists for potential treatment of central nervous system pathologies provides insights into the nuanced therapeutic applications of related compounds. J. Sniecikowska et al. (2020) discovered novel derivatives demonstrating significant potential for differentiated therapeutic activities with reduced side effects (J. Sniecikowska et al., 2020).

  • The exploration of orexin receptor mechanisms in compulsive food consumption by L. Piccoli et al. (2012) is another example where similar compounds are evaluated for their impact on physiological behaviors. This study emphasizes the role of specific receptor pathways in behavioral disorders, suggesting potential therapeutic targets (L. Piccoli et al., 2012).

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17-10-12-19(13-11-17)32(29,30)26-16-6-5-7-18(26)14-15-24-22(27)23(28)25-20-8-3-4-9-21(20)31-2/h3-4,8-13,18H,5-7,14-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXWORFPSBIKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.